Cyclopentyl (4-chloro-3-fluorophenyl)methanol
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Overview
Description
Cyclopentyl (4-chloro-3-fluorophenyl)methanol is an organic compound with the molecular formula C12H14ClFO. It is a fluorinated building block used in various chemical syntheses and research applications. The compound features a cyclopentyl group attached to a phenyl ring substituted with chlorine and fluorine atoms, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentyl (4-chloro-3-fluorophenyl)methanol can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with 4-chloro-3-fluorobenzaldehyde, followed by reduction of the resulting intermediate . The reaction typically occurs under anhydrous conditions and requires a suitable solvent such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound often involves large-scale Grignard reactions, where the cyclopentylmagnesium bromide is prepared in situ and reacted with 4-chloro-3-fluorobenzaldehyde. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl (4-chloro-3-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding cyclopentyl (4-chloro-3-fluorophenyl)methane.
Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Cyclopentyl (4-chloro-3-fluorophenyl)ketone.
Reduction: Cyclopentyl (4-chloro-3-fluorophenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopentyl (4-chloro-3-fluorophenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentyl (4-chloro-3-fluorophenyl)methanol depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Cyclopentyl (3-chloro-4-fluorophenyl)methanol
- Cyclopentyl (4-chloro-2-fluorophenyl)methanol
- Cyclopentyl (4-chloro-3-bromophenyl)methanol
Uniqueness
Cyclopentyl (4-chloro-3-fluorophenyl)methanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential for diverse chemical transformations .
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-cyclopentylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFO/c13-10-6-5-9(7-11(10)14)12(15)8-3-1-2-4-8/h5-8,12,15H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKMCHVBYOHQMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC(=C(C=C2)Cl)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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